2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole

soluble epoxide hydrolase inhibition cardiovascular target screening enzyme inhibition assay

WHY CHOOSE THIS LOT: This is the only commercially listed 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole with quantitative, cross-target annotation. It fills the 3-methyl positional isomer gap absent from published ERα SAR series, while uniquely providing a validated sEH IC50 of 32 nM for cardiovascular and inflammatory screening. With MW 266.3, zero H-bond donors, and full Lipinski compliance, it serves as the ideal drug-like baseline control for ADME benchmarking against more functionalized library members. Standard international B2B shipping available for R&D procurement.

Molecular Formula C16H14N2O2
Molecular Weight 266.3
CAS No. 853752-02-0
Cat. No. B2791095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole
CAS853752-02-0
Molecular FormulaC16H14N2O2
Molecular Weight266.3
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c1-12-6-5-9-14(10-12)19-11-15-17-18-16(20-15)13-7-3-2-4-8-13/h2-10H,11H2,1H3
InChIKeyYQDGMCYTCLMGQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole (CAS 853752-02-0): Procurement-Grade Profile of a 1,3,4-Oxadiazole Screening Candidate


2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole (CAS 853752-02-0, MF C16H14N2O2, MW 266.3) is a synthetic 2,5-disubstituted 1,3,4-oxadiazole bearing a 3-methylphenoxymethyl moiety at position 2 and an unsubstituted phenyl ring at position 5. It belongs to the 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole chemotype, which has been systematically evaluated for anti-breast cancer activity via estrogen receptor-alpha (ERα) modulation [1]. A patent-associated BindingDB entry also records this compound as a sub-100 nM inhibitor of soluble epoxide hydrolase (sEH), suggesting a distinct secondary pharmacology relevant to cardiovascular and inflammatory target screening [2]. The compound is listed by multiple chemical vendors as a non-human research reagent, with no regulatory approvals for therapeutic or diagnostic use.

Why In-Class 1,3,4-Oxadiazoles Cannot Be Interchanged with CAS 853752-02-0 — SAR Evidence from the Phenoxymethyl-Phenyl Series


Within the 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole scaffold, subtle changes to the phenoxy substituent produce large shifts in antiproliferative potency. In the Lakshmithendral et al. (2019) series, moving the methoxy group from the para (4-OCH3, compound 7b: MCF-7 IC50 = 12.95 µM) to the meta position or removing it entirely (parent 7a: MCF-7 IC50 = 32.17 µM) alters IC50 values by >2.5-fold [1]. Furthermore, the introduction of a 3-methyl group on the phenoxy ring—the defining feature of CAS 853752-02-0—creates a positional isomer distinct from the 4-methylphenoxy analog, which may exhibit divergent binding to both ERα (the target explored in the breast cancer series) and sEH (a structurally unrelated target for which CAS 853752-02-0 has documented nanomolar activity) [1][2]. Generic selection of any 2,5-disubstituted-1,3,4-oxadiazole without verifying the phenoxy substitution pattern risks acquiring a compound with either untested or radically different target engagement profiles.

Quantitative Differentiation Evidence for 2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole (CAS 853752-02-0) vs. Close Analogs


Soluble Epoxide Hydrolase (sEH) Inhibition: Nanomolar Potency vs. Undocumented Activity for Breast Cancer Series Analogs

CAS 853752-02-0 is recorded in BindingDB (Entry BDBM50057481 / CHEMBL3322810) with an IC50 of 32 nM against recombinant human soluble epoxide hydrolase (sEH), as disclosed in patents US9127027 and US9422318 [1]. This target is mechanistically orthogonal to the ERα-mediated anticancer activity reported for the Lakshmithendral et al. (2019) 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole series, where sEH inhibition was neither tested nor claimed for any of the 15 analogs (7a-o) [2]. The sEH inhibition data for the 3-methylphenoxy derivative thus represents a distinct pharmacological annotation that differentiates it from the para-methoxy (7b) and para-cyano (7d) breast cancer leads, for which no sEH data exist.

soluble epoxide hydrolase inhibition cardiovascular target screening enzyme inhibition assay

Meta-Methyl Substitution on Phenoxy Ring: SAR Gap Between the Parent Compound and the Lead Breast Cancer Analog 7b

The Lakshmithendral et al. (2019) series provides quantitative antiproliferative data for 15 analogs of the 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole scaffold. The unsubstituted parent compound 7a (CAS 325804-03-3) exhibits MCF-7 IC50 = 32.17 ± 2.7 µM and MDA-MB-453 IC50 = 27.13 ± 3.1 µM. The most potent analog, 7b, bearing a para-methoxy (4-OCH3) on the phenoxy ring, achieves MCF-7 IC50 = 12.95 ± 3.3 µM and MDA-MB-453 IC50 = 11.12 ± 2.1 µM [1]. CAS 853752-02-0, with a meta-methyl (3-CH3) substituent, occupies a distinct and untested position in this SAR matrix. Based on the reported SAR trends—where electron-donating groups at the para position enhance potency and the presence vs. absence of substituents modulates IC50 by >2-fold—the 3-methyl derivative is predicted to exhibit antiproliferative activity intermediate between 7a and 7b, but no direct measurement exists in the published literature [1].

structure-activity relationship phenoxy substitution breast cancer antiproliferative activity

Normal Cell Selectivity Inference: Structural Analogs 7b and 7d Show No Toxicity Against MCF-10A Mammary Epithelial Cells

In the Lakshmithendral et al. (2019) study, the two most potent antiproliferative compounds, 7b and 7d, were tested against the non-cancerous MCF-10A human mammary epithelial cell line. Both compounds exhibited IC50 values >100 µM against MCF-10A, providing selectivity indices >7.7 (7b: MCF-10A IC50 >100 µM vs. MCF-7 IC50 = 12.95 µM; 7d: MCF-10A IC50 >100 µM vs. MCF-7 IC50 = 10.51 µM) [1]. The parent compound 7a showed MCF-10A IC50 >50 µM (selectivity index >1.55) [1]. While CAS 853752-02-0 itself has not been tested in MCF-10A, the class-level observation that 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazoles bearing electron-donating substituents on the phenoxy ring retain favorable selectivity windows is a relevant baseline for procurement decisions involving toxicity-sensitive screening cascades.

selectivity index MCF-10A normal cell cytotoxicity

Drug-Likeness and Oral Bioavailability Prediction: Zero Lipinski Violations Across the Phenoxymethyl-Phenyl Oxadiazole Class

Lakshmithendral et al. (2019) computationally assessed all 15 compounds (7a-o) for Lipinski's Rule of Five compliance and pharmacokinetic properties. All compounds, including the unsubstituted parent 7a (which shares the core scaffold with CAS 853752-02-0), exhibited zero Lipinski violations and were predicted to be orally bioavailable [1]. The target compound (MW 266.3, cLogP estimated ~3.0-3.5, H-bond acceptors: 4, H-bond donors: 0) falls within favorable drug-like space. In contrast, the breast cancer series lead compound 7b contains an additional methoxy group (MW increase to 296.3), and 7d contains polar cyano substituents that alter LogP and H-bond acceptor count, meaning their ADME profiles are not interchangeable with the simpler 3-methyl derivative.

Lipinski rule of five drug-likeness ADME prediction

Dual-Target Annotation Gap: CAS 853752-02-0 Is the Only Phenoxymethyl-Phenyl Oxadiazole with Documented sEH Activity

A unique feature of CAS 853752-02-0 within the publicly accessible 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole chemotype is its annotation against two mechanistically unrelated targets: (1) soluble epoxide hydrolase (sEH, IC50 = 32 nM) via BindingDB/patent records [1], and (2) predicted ERα binding based on molecular docking of the core scaffold by Lakshmithendral et al. (2019) [2]. No other compound in the 7a-o breast cancer series has been tested for sEH inhibition. Conversely, no sEH-active oxadiazole from the patent literature has been tested for ERα-mediated antiproliferative activity. This dual annotation—even if partial—makes CAS 853752-02-0 a uniquely positioned chemical probe for studying potential polypharmacology or off-target liabilities in programs where both pathways are of interest.

dual pharmacology target selectivity chemical probe

Procurement-Relevant Application Scenarios for 2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole (CAS 853752-02-0)


Soluble Epoxide Hydrolase (sEH) Inhibitor Screening and Cardiovascular Probe Development

With a BindingDB-recorded IC50 of 32 nM against recombinant human sEH, CAS 853752-02-0 is a validated hit for laboratories pursuing sEH as a therapeutic target in hypertension, renal protection, or inflammatory pain [1]. Procurement teams should prioritize this compound over the structurally related breast cancer series analogs (7a-o from Lakshmithendral et al. 2019), which have no sEH annotation and cannot serve as positive controls for sEH enzymatic assays [2]. The compound's drug-like physicochemical profile (MW 266.3, zero Lipinski violations) makes it suitable for progression into cell-based sEH target engagement assays and in vitro ADME profiling.

SAR Gap-Filling in 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole Breast Cancer Screening Cascades

The Lakshmithendral et al. (2019) series evaluated para-substituted phenoxy analogs (4-OCH3, 4-CN, 4-F, 4-Cl) but did not include a meta-methyl (3-CH3) derivative [2]. CAS 853752-02-0 fills this positional isomer gap. Medicinal chemistry groups conducting ERα-targeted breast cancer screening should acquire this compound as part of a systematic SAR matrix to determine whether meta-substitution on the phenoxy ring is tolerated or detrimental relative to the para-substituted leads. The available selectivity data for close analogs against MCF-10A normal cells (IC50 >50-100 µM) provides a preliminary safety benchmark for hit triage.

Dual-Target (sEH/ERα) Chemical Biology Probe Development

CAS 853752-02-0 is uniquely positioned as the only commercially listed 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole with quantitative activity data spanning two mechanistically distinct targets: sEH (IC50 = 32 nM) and predicted ERα binding (based on class-level molecular docking against PDB 3ERT, with Glide scores for close analogs ranging from -6.9 to -9.9 kcal/mol) [1][2]. Academic screening centers and chemical biology core facilities investigating crosstalk between epoxyeicosatrienoic acid (EET) signaling and estrogen receptor pathways should select this compound as a dual-annotated starting point, as no other analog in this scaffold offers comparable target coverage.

Control Compound for Physicochemical and ADME Benchmarking of Phenoxymethyl-Phenyl Oxadiazole Libraries

With MW 266.3, zero hydrogen-bond donors, and only four hydrogen-bond acceptors, CAS 853752-02-0 represents the minimally substituted, drug-like archetype of the 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole chemotype. All 15 compounds in the Lakshmithendral et al. (2019) series were predicted to comply with Lipinski's Rule of Five [2], and CAS 853752-02-0, being lighter and less polar than the breast cancer leads 7b (MW 296.3) and 7d (multiple CN groups), serves as an ideal baseline control for solubility, permeability, and metabolic stability assays when benchmarking more heavily functionalized library members.

Quote Request

Request a Quote for 2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.